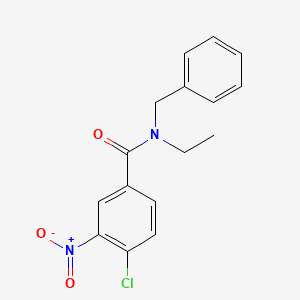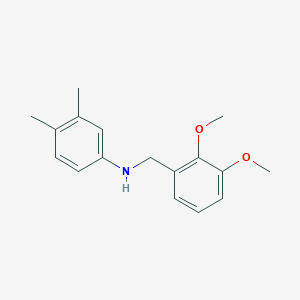![molecular formula C15H12ClNO3 B5745633 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5745633.png)
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene, also known as NVOC, is a chemical compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, including the protection of functional groups in organic synthesis, the labeling of biomolecules, and the study of protein-protein interactions.
作用机制
The mechanism of action of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene involves the reversible formation of a covalent bond between the nitrovinyl group and the amino or hydroxyl group of the molecule being protected. The bond can be cleaved by exposure to UV light, which causes the nitrovinyl group to undergo a photochemical reaction that releases the protected group.
Biochemical and Physiological Effects
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has no known biochemical or physiological effects on living organisms. It is used exclusively for scientific research purposes and is not intended for human or animal consumption.
实验室实验的优点和局限性
One of the main advantages of using 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene as a protecting group is its photolability, which allows for easy removal without the need for harsh chemical treatments. 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is also stable under a wide range of reaction conditions, making it a versatile reagent for organic synthesis. One limitation of using 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is its sensitivity to UV light, which can cause premature cleavage of the protecting group during synthesis or purification.
未来方向
There are several potential future directions for the use of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in scientific research. One area of interest is the development of new photolabile protecting groups with improved properties, such as increased stability or faster cleavage rates. Another area of interest is the application of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in the study of protein-protein interactions, where it can be used to label specific amino acid residues and monitor changes in protein conformation. Finally, 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene may have potential applications in the development of new drug delivery systems, where it can be used to protect drug molecules during synthesis and release them in a controlled manner using UV light.
合成方法
The synthesis of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene involves the reaction of 4-(2-nitrovinyl)phenol with 1-chloro-2-(chloromethyl)benzene in the presence of a base such as potassium carbonate. The reaction produces 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene as a yellow solid with a melting point of 80-82°C. The yield of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene can be improved by using a higher concentration of the reactants and a longer reaction time.
科学研究应用
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is widely used in scientific research as a photolabile protecting group for amino acids and nucleotides. It is used to protect the amino or hydroxyl group of a molecule during synthesis or purification, and can be easily removed by exposure to UV light. 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is also used as a labeling reagent for peptides and proteins, allowing researchers to study protein-protein interactions and protein localization.
属性
IUPAC Name |
1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-15-4-2-1-3-13(15)11-20-14-7-5-12(6-8-14)9-10-17(18)19/h1-10H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZZDXUVLNQQO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)


![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)
![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)




![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)
